molecular formula C14H22N2O B2626457 2-(1-Benzyl-piperidin-4-ylamino)-ethanol CAS No. 130818-96-1

2-(1-Benzyl-piperidin-4-ylamino)-ethanol

Cat. No. B2626457
M. Wt: 234.343
InChI Key: KXSSEEPLNUNWMD-UHFFFAOYSA-N
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Patent
US05795894

Procedure details

To a mixture of 4-amino-1-benzylpiperidine (2.13 g, 11.2 mmol) and 2-bromoethanol (0.15 g, 4.08 mmol) in anhydrous CH2Cl2 (20 ml) was added Hunig's base (2.6 ml, 5.7 mmol). The solution was refluxed for 24 hours. After evaporating off CH2Cl2, the crude material was purified by silica flash chromatography to afford 2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethanol (0.88 g, 3.8 mmol) with 92% yield. FAB Mass [M+1]+35Cl 235.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.Br[CH2:16][CH2:17][OH:18].CCN(C(C)C)C(C)C>C(Cl)Cl>[C:9]1([CH2:8][N:5]2[CH2:6][CH2:7][CH:2]([NH:1][CH2:16][CH2:17][OH:18])[CH2:3][CH2:4]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
0.15 g
Type
reactant
Smiles
BrCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After evaporating off CH2Cl2
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)NCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.8 mmol
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.